5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester
Overview
Description
5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. Boronic acids and their derivatives are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 5-(Carboxymethyl)-2-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 5-(Carboxymethyl)-2-methoxyphenylboronic acid and pinacol.
Catalyst: A suitable catalyst such as palladium or a base like potassium carbonate.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of biosensors due to its ability to bind to diols, which are present in many biological molecules.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable covalent bonds.
Mechanism of Action
The mechanism of action of 5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including the development of sensors and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 5-(Methoxycarbonyl)-2-methylphenylboronic acid pinacol ester
Uniqueness
5-(Carboxymethyl)-2-methoxyphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and binding properties. The presence of both carboxymethyl and methoxy groups enhances its solubility and reactivity compared to other boronic acid derivatives.
Properties
IUPAC Name |
2-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-10(9-13(17)18)6-7-12(11)19-5/h6-8H,9H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWERXHFFDPSMAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143474 | |
Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200443-26-0 | |
Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200443-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701143474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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